molecular formula C5H7ClF2O2S B2933534 [(1R,3R)-2,2-Difluoro-3-methylcyclopropyl]methanesulfonyl chloride CAS No. 2247107-86-2

[(1R,3R)-2,2-Difluoro-3-methylcyclopropyl]methanesulfonyl chloride

Cat. No.: B2933534
CAS No.: 2247107-86-2
M. Wt: 204.62
InChI Key: QCSFJSYQIWXQPT-QWWZWVQMSA-N
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Description

[(1R,3R)-2,2-Difluoro-3-methylcyclopropyl]methanesulfonyl chloride is a fluorinated cyclopropane derivative featuring a methanesulfonyl chloride functional group. Its molecular formula is C6H8ClF2O2S, with a molecular weight of 216.64 g/mol (racemic form) . The stereochemistry (1R,3R) confers unique spatial and electronic properties, influencing its reactivity and stability. This compound is primarily used in organic synthesis as a sulfonating agent, leveraging the electrophilic sulfonyl chloride moiety to introduce sulfonyl groups into target molecules.

Properties

IUPAC Name

[(1R,3R)-2,2-difluoro-3-methylcyclopropyl]methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClF2O2S/c1-3-4(5(3,7)8)2-11(6,9)10/h3-4H,2H2,1H3/t3-,4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCSFJSYQIWXQPT-QWWZWVQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C1(F)F)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](C1(F)F)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClF2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(1R,3R)-2,2-Difluoro-3-methylcyclopropyl]methanesulfonyl chloride typically involves the following steps:

  • Starting Material: The synthesis begins with a suitable cyclopropyl derivative.

  • Fluorination: The cyclopropyl ring is subjected to fluorination to introduce the two fluorine atoms at the 2,2-positions.

  • Methanesulfonylation: The fluorinated cyclopropyl compound is then treated with methanesulfonyl chloride to introduce the methanesulfonyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: [(1R,3R)-2,2-Difluoro-3-methylcyclopropyl]methanesulfonyl chloride can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to reduce the sulfonyl group.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Reduced forms of the sulfonyl group.

  • Substitution Products: Derivatives where the sulfonyl chloride group is replaced by other functional groups.

Scientific Research Applications

[(1R,3R)-2,2-Difluoro-3-methylcyclopropyl]methanesulfonyl chloride has various applications in scientific research:

  • Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.

  • Biology: The compound can be used in biological studies to investigate its effects on cellular processes.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [(1R,3R)-2,2-Difluoro-3-methylcyclopropyl]methanesulfonyl chloride exerts its effects involves its interaction with molecular targets and pathways. The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamide derivatives. These derivatives can then interact with biological targets, influencing various cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below compares [(1R,3R)-2,2-Difluoro-3-methylcyclopropyl]methanesulfonyl chloride with two closely related sulfonyl chlorides:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents CAS No.
This compound C6H8ClF2O2S 216.64 Difluoro, methyl on cyclopropane N/A
[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride C5H6ClF3O2S 222.61 Trifluoromethyl on cyclopropane 2165999-94-8
Methanesulfonyl chloride (reference compound) CH3ClO2S 114.55 Simple methanesulfonyl chloride 124-63-0
Key Observations:
  • Substituent Effects: The trifluoromethyl group in the (1R,2R)-trifluoromethyl analog introduces greater electron-withdrawing effects compared to the difluoro-methyl substituents in the target compound.
  • Steric Considerations : The methyl group on the cyclopropane ring in the target compound may impose steric hindrance, slowing reactions compared to the less hindered methanesulfonyl chloride .
  • Stereochemical Influence : The (1R,3R) configuration of the target compound contrasts with the (1R,2R) configuration of the trifluoromethyl analog, which may lead to differences in crystal packing and solubility .
Notes:
  • The target compound’s cyclopropane ring and fluorine substituents may reduce volatility compared to methanesulfonyl chloride, lowering inhalation risks but increasing dermal exposure concerns .
  • All compounds require strict precautions: PPE (gloves, goggles), ventilation, and emergency washing facilities .

Biological Activity

[(1R,3R)-2,2-Difluoro-3-methylcyclopropyl]methanesulfonyl chloride is a chemical compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by a cyclopropyl ring and fluorinated substituents, positions it as a candidate for various biological applications, particularly in the development of small molecule inhibitors.

  • Chemical Formula : C5_5H7_7ClF2_2O2_2S
  • Molecular Weight : 196.63 g/mol
  • CAS Number : 2247107-86-2

The biological activity of this compound is primarily linked to its ability to act as a sulfonyl chloride. This functional group is known for its reactivity in nucleophilic substitution reactions, which can lead to the formation of sulfonamides and other derivatives that exhibit pharmacological properties.

Biological Applications

  • Inhibition of Enzymatic Activity : Studies indicate that compounds containing sulfonyl chloride groups can inhibit various enzymes by modifying active sites or competing with substrate binding. This mechanism is crucial for designing inhibitors targeting specific pathways in cancer and other diseases.
  • Antimicrobial Activity : Preliminary research suggests that fluorinated compounds often exhibit enhanced antimicrobial properties. The introduction of fluorine atoms can increase lipophilicity and stability against metabolic degradation.
  • Anticancer Potential : Research into small molecule inhibitors has identified this compound as a potential candidate for targeting KRAS G12C mutations, which are prevalent in various cancers. The compound's structure allows for selective binding to mutated proteins.

Case Study 1: Inhibition of KRAS G12C Mutant

A recent study highlighted the effectiveness of similar fluorinated cyclopropane derivatives in inhibiting KRAS G12C mutant activity. The findings suggest that modifications to the cyclopropane structure can enhance binding affinity and selectivity towards the mutant protein, potentially leading to new therapeutic strategies for cancer treatment .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of sulfonamide derivatives derived from sulfonyl chlorides. The study demonstrated that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating the potential application of this compound in developing new antibiotics .

Data Summary

PropertyValue
Chemical FormulaC5_5H7_7ClF2_2O2_2S
Molecular Weight196.63 g/mol
CAS Number2247107-86-2
Biological ActivityEnzyme inhibition, Antimicrobial, Anticancer
Potential ApplicationsCancer therapy, Antibiotics

Q & A

Basic Research Question

  • Handling Protocols :
    • Use chemical-resistant gloves (e.g., nitrile or neoprene), protective eyewear (JIS T 8147-compliant goggles), and lab coats to prevent skin/eye contact. Avoid inhalation by working in a fume hood .
    • Prohibit eating, drinking, or smoking in the workspace .
  • Storage :
    • Store in a corrosion-resistant container with a compatible liner, away from heat, direct sunlight, and strong oxidizers. Maintain temperatures below 25°C to prevent decomposition .
  • Waste Disposal :
    • Dispose via approved hazardous waste facilities, adhering to local regulations .

How can the stereochemical integrity of this compound be preserved during synthetic applications?

Advanced Research Question

  • Stereochemical Stability :
    • The cyclopropane ring’s strain and fluorine substitution may increase sensitivity to heat or light. Use inert atmospheres (e.g., N₂) and low-temperature conditions (0–4°C) during reactions .
    • Monitor stereochemistry via chiral HPLC or polarimetry after synthesis to detect racemization .
  • Reaction Solvents :
    • Avoid protic solvents (e.g., water, alcohols) that may hydrolyze the sulfonyl chloride. Prefer anhydrous dichloromethane or THF .

What analytical techniques are most effective for characterizing this compound and detecting decomposition products?

Basic Research Question

  • Primary Techniques :
    • NMR Spectroscopy : Use ¹⁹F NMR to confirm fluorine substitution and ¹H/¹³C NMR for cyclopropane ring integrity .
    • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS or EI-MS) and detect impurities like hydrolyzed sulfonic acids .
  • Decomposition Monitoring :
    • Gas chromatography (GC) or FTIR can identify volatile byproducts (e.g., SOₓ, HCl) under thermal stress .

How does the electron-withdrawing effect of fluorine substituents influence the reactivity of this compound in nucleophilic substitutions?

Advanced Research Question

  • Mechanistic Insights :
    • The 2,2-difluoro group increases electrophilicity at the sulfur center, accelerating nucleophilic attacks (e.g., by amines or alcohols). Compare kinetics with non-fluorinated analogs using UV-Vis or stopped-flow methods .
    • Computational studies (DFT) can model charge distribution and transition states to rationalize reactivity trends .

What first-aid measures are recommended for accidental exposure to this compound?

Basic Research Question

  • Skin Contact : Immediately rinse with water for 15+ minutes and remove contaminated clothing .
  • Eye Exposure : Flush with water for 10–15 minutes; seek urgent medical attention .
  • Inhalation : Move to fresh air; administer oxygen if breathing is difficult .
  • Ingestion : Rinse mouth, do NOT induce vomiting; contact poison control .

What strategies mitigate hazardous decomposition during high-temperature reactions involving this compound?

Advanced Research Question

  • Reaction Design :
    • Use reflux condensers and inert gas purging to minimize thermal degradation. Monitor temperature rigorously (<50°C) .
    • Add stabilizers (e.g., radical inhibitors) to suppress free-radical pathways in exothermic conditions .
  • Byproduct Analysis :
    • Employ real-time GC-MS to detect SO₂ or HCl emissions, signaling decomposition .

How can researchers resolve contradictions in reported stability data for this compound across different studies?

Advanced Research Question

  • Experimental Variables :
    • Replicate studies under controlled humidity, temperature, and light exposure to isolate degradation factors .
    • Compare accelerated stability tests (e.g., 40°C/75% RH) with long-term storage data .
  • Analytical Harmonization :
    • Standardize purity assays (e.g., HPLC area%) and moisture content (Karl Fischer titration) to reduce variability .

What role does this compound play in synthesizing chiral intermediates for pharmaceutical applications?

Advanced Research Question

  • Application Examples :
    • Use as a sulfonating agent to introduce chiral sulfonate groups in prodrugs or enzyme inhibitors. Optimize enantioselectivity via solvent polarity adjustments (e.g., toluene vs. DMF) .
    • Pair with chiral catalysts (e.g., BINOL-derived Lewis acids) to enhance stereocontrol in asymmetric syntheses .

What are the environmental safety considerations when disposing of this compound waste?

Basic Research Question

  • Aquatic Toxicity :
    • Classified as hazardous to aquatic life (H412). Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal to reduce toxicity .
  • Regulatory Compliance :
    • Follow OECD 301/302 guidelines for biodegradability testing and disposal documentation .

How can kinetic studies elucidate the hydrolysis pathways of this compound in different solvent systems?

Advanced Research Question

  • Methodology :
    • Conduct pseudo-first-order kinetics in buffered aqueous/organic mixtures (e.g., H₂O:THF). Monitor pH dependence (2–10) to identify acid/base-catalyzed mechanisms .
    • Use stopped-flow spectroscopy or conductometry to measure rate constants and activation parameters (ΔH‡, ΔS‡) .

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